Allyl acetate

説明

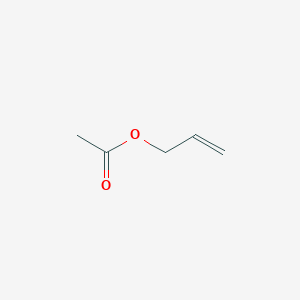

Structure

3D Structure

特性

IUPAC Name |

prop-2-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZUNOYOVVKUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Record name | ALLYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29467-34-3 | |

| Record name | Acetic acid, 2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29467-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9024437 | |

| Record name | Allyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl acetate appears as a liquid. Insoluble in water and slightly less dense than water. Hence floats on water. Poisonous by ingestion and moderately toxic by inhalation and skin contact. Irritating to skin and eyes., Colorless liquid; [HSDB] | |

| Record name | ALLYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, allyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

103.5 °C | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

72 °F (NFPA, 2010), 22 °C | |

| Record name | ALLYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, allyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acetone; miscible in ethanol and ethyl ether., 2.8% in water at 20 °C | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9275 g/cu cm at 20 °C | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.45 (AIR= 1) | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

27.2 [mmHg], 27.2 mm Hg at 20 °C /from experimentally-derived coefficients/ | |

| Record name | Acetic acid, allyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

591-87-7 | |

| Record name | ALLYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2356 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4U5E5990I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -96 °C | |

| Record name | ACETIC ACID, ALLYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Nomenclature and Identification

An In-depth Technical Guide to Allyl Acetate (B1210297)

The International Union of Pure and Applied Chemistry (IUPAC) name for allyl acetate is prop-2-enyl acetate [1][2]. This systematic name is derived from its structure as the acetate ester of allyl alcohol (prop-2-en-1-ol). The compound is a colorless liquid and is a precursor to allyl alcohol, a significant industrial intermediate[1].

This compound is known by several other names and identifiers, which are summarized in the table below.

| Identifier Type | Identifier |

| Preferred IUPAC Name | prop-2-enyl acetate[1] |

| Other Names | This compound, 2-Propenyl acetate, 3-Acetoxy-1-propene, Acetic acid, 2-propenyl ester[1][2] |

| CAS Number | 591-87-7[1][2] |

| Chemical Formula | C₅H₈O₂[1][3] |

| SMILES | C=CCOC(C)=O[1] |

| InChI | InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3[2] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity odor[3]. It is slightly soluble in water but miscible with many organic solvents like ethanol (B145695) and ethyl ether[1][2]. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molar Mass | 100.117 g·mol⁻¹[1] |

| Appearance | Colorless liquid[1] |

| Density | 0.928 g/cm³[1] |

| Boiling Point | 103 °C (217 °F; 376 K)[1] |

| Solubility in water | Slightly soluble[1] |

| Magnetic susceptibility (χ) | -56.7·10⁻⁶ cm³/mol[1] |

| Autoignition temperature | 374 °C (705 °F; 647 K)[1] |

Synthesis of this compound

This compound can be synthesized through various methods, with the industrial production primarily relying on the acetoxylation of propene. Laboratory-scale synthesis often involves the esterification of allyl alcohol.

Industrial Production: Acetoxylation of Propene

The primary industrial method for producing this compound is the gas-phase reaction of propene with acetic acid and oxygen, catalyzed by palladium[1][4]. This process is advantageous due to the low cost of propene[1]. The overall reaction is as follows:

C₃H₆ + CH₃COOH + ½ O₂ → CH₂=CHCH₂OCOCH₃ + H₂O[1]

This reaction is an example of acetoxylation. A similar process is used to produce vinyl acetate from ethylene[1].

References

Allyl Acetate: A Technical Guide to its Molecular Weight and Physicochemical Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of allyl acetate (B1210297). It includes a detailed experimental protocol for the determination of its molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS) and outlines its industrial synthesis pathway.

Physicochemical Properties of Allyl Acetate

This compound is an organic compound with the chemical formula C5H8O2.[1][2][3] It is the acetate ester of allyl alcohol and presents as a colorless liquid.[1] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 100.12 g/mol | [4][5][6][7][8][9] |

| Chemical Formula | C5H8O2 | [1][2][3] |

| CAS Number | 591-87-7 | [1][2][5][6] |

| Density | 0.928 g/cm³ at 25 °C | [1][7] |

| Boiling Point | 103-104 °C | [1][7] |

| Appearance | Colorless liquid | [1] |

| Solubility in water | Slightly soluble | [1] |

| Refractive Index | n20/D 1.404 | [7] |

| Flash Point | 11 °C (closed cup) | [5] |

Experimental Protocol: Determination of Molecular Weight by Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular weight of this compound can be accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS), a hyphenated technique that separates chemical mixtures and identifies the components at a molecular level.

Objective: To determine the molecular weight of a pure sample of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Microsyringe

-

GC-MS instrument equipped with a suitable capillary column (e.g., non-polar) and an electron ionization (EI) source.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent. A typical concentration is around 10 µg/mL.

-

Ensure the sample is free of particulates by filtration if necessary.

-

Transfer the prepared sample into a 1.5 mL glass autosampler vial.

-

-

Instrument Setup (Example Parameters):

-

Gas Chromatograph (GC):

-

Injection Mode: Split/splitless injection. For dilute samples, splitless mode is preferable to maximize the amount of analyte reaching the column.

-

Injector Temperature: Set to a temperature higher than the boiling point of this compound, typically around 200-250°C.

-

Carrier Gas: Helium is the most commonly used carrier gas for GC-MS.[7]

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: Increase the temperature to 200-250°C at a rate of 5-10°C/min.

-

Final hold: Maintain the final temperature for 2-5 minutes to ensure all compounds have eluted.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) is a standard technique for GC-MS.

-

Electron Energy: 70 eV is the standard electron energy to generate reproducible mass spectra.[7][8]

-

Mass Range: Set the scan range from m/z 35 to 350 to cover the expected molecular ion and its fragments.

-

Ion Source Temperature: Typically set around 230°C.

-

Transfer Line Temperature: Should be high enough to prevent condensation, for example, 290°C.

-

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

The gas chromatograph will separate the this compound from the solvent and any impurities based on their volatility and interaction with the column's stationary phase.

-

As this compound elutes from the column, it enters the mass spectrometer.

-

In the ion source, this compound molecules are bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

-

The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Interpretation:

-

The primary piece of data for molecular weight determination is the mass spectrum obtained for the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak (M+). For this compound (C5H8O2), this peak will appear at an m/z value corresponding to its molecular weight, which is approximately 100.

-

The mass spectrum of this compound will also show characteristic fragment ions, with a base peak often appearing at m/z 43.

-

Industrial Synthesis of this compound

This compound is produced industrially primarily through the gas-phase reaction of propene with acetic acid and oxygen, utilizing a palladium catalyst. This method is advantageous due to the low cost of propene. The overall chemical reaction is:

C3H6 + CH3COOH + ½ O2 → CH2=CHCH2OCOCH3 + H2O

The following diagram illustrates the workflow of this industrial process.

Caption: Industrial production workflow for this compound.

References

- 1. Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes [organic-chemistry.org]

- 2. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. cires1.colorado.edu [cires1.colorado.edu]

- 9. This compound | C5H8O2 | CID 11584 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Allyl Acetate from Propene and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl acetate (B1210297) is a pivotal intermediate in the chemical industry, primarily serving as a precursor to allyl alcohol and various specialty polymers. Its synthesis via the palladium-catalyzed acetoxylation of propene and acetic acid represents a significant industrial process. This technical guide provides a comprehensive overview of this synthesis, detailing the underlying reaction mechanism, catalyst formulations, and the influence of key process parameters. Detailed experimental protocols for catalyst preparation and gas-phase synthesis are provided, alongside a quantitative analysis of reaction performance metrics. This document aims to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and process development.

Introduction

The industrial production of allyl acetate is predominantly achieved through the gas-phase reaction of propene, acetic acid, and oxygen, facilitated by a palladium-based catalyst.[1] This method is favored due to the low cost of propene and its "green" chemical profile. The overall reaction is as follows:

C₃H₆ + CH₃COOH + ½ O₂ → CH₂=CHCH₂OCOCH₃ + H₂O[1]

This process, an example of acetoxylation, is analogous to the production of vinyl acetate from ethylene.[1] The resulting this compound is a colorless liquid with significant applications, most notably as a key intermediate in the production of allyl alcohol, which avoids the use of chlorine, and in the manufacturing of various copolymers.[1][2]

Catalysis and Reaction Mechanism

The synthesis of this compound is critically dependent on a robust catalyst system, typically composed of palladium as the primary active metal, often enhanced with promoters and supported on a stable carrier.

Catalyst Composition

The industrial catalyst for this process is typically a bimetallic or multimetallic system supported on a carrier.

-

Active Metal: Palladium (Pd) is the essential active component.

-

Promoters: To enhance catalyst activity, selectivity, and stability, various promoters are employed. These can include:

-

Second Metals: Gold (Au), copper (Cu), bismuth (Bi), and antimony (Sb) have been shown to be effective.[3] Bimetallic Pd-Sb catalysts, in particular, have demonstrated high activity and selectivity.[3]

-

Alkali Metal Acetates: Potassium acetate (KOAc) is a common additive that can adjust the adsorption behavior of reactants and products, preventing over-oxidation.[3] Rubidium and cesium have also been used as promoters.

-

-

Support: The catalyst components are typically deposited on an inert support with high surface area and chemical resistance to water and acetic acid. Silica (B1680970) (SiO₂) is a preferred support material.

Reaction Mechanism

The acetoxylation of propene on a palladium catalyst is understood to proceed through a catalytic cycle involving the formation of a π-allyl complex. The key steps are:

-

Formation of a π-allyl palladium intermediate: Propene coordinates to a palladium(II) center.

-

Nucleophilic attack: An acetate group attacks the π-allyl complex.

-

Reductive elimination: this compound is formed and eliminated from the palladium center, reducing it to palladium(0).

-

Catalyst re-oxidation: The palladium(0) is re-oxidized to palladium(II) by oxygen, completing the catalytic cycle.

The presence of promoters can influence these steps, for example, by modifying the electronic properties of the palladium and facilitating the reductive elimination step.

Quantitative Data Presentation

The performance of the this compound synthesis is evaluated based on several key metrics, including conversion, selectivity, and space-time yield (STY). The following tables summarize representative quantitative data from various studies.

Table 1: Typical Reaction Conditions

| Parameter | Value | Reference |

| Reaction Temperature | 100 - 300 °C | [2] |

| Reaction Pressure | 0.0 - 3.0 MPaG | [2] |

| Gas Hourly Space Velocity (GHSV) | 3,000 h⁻¹ | [3] |

| Feed Molar Ratio (O₂:CH₃COOH:C₃H₆) | 1 : 2.5 : 9 | [3] |

Table 2: Catalyst Composition and Performance

| Catalyst Composition | Propene Conversion (%) | This compound Selectivity (%) | Space-Time Yield (g/L-cat·h) | Reference |

| Pd-K-Bi on inert support | 5 - 10 | ~90 | 250 - 320 | [4] |

| Pd-Bi-Rb on silica | - | >90 | - | [4] |

| Pd-Sb (2:1 molar ratio) with KOAc | - | 96.2 | - | [3] |

| Supported Pd catalyst with 2-6 mol% CO₂ in feed | - | >94 | 330 |

Experimental Protocols

This section provides detailed methodologies for the preparation of a typical palladium-based catalyst and the subsequent gas-phase synthesis of this compound in a fixed-bed reactor.

Catalyst Preparation: Impregnation Method

This protocol describes the preparation of a supported palladium catalyst with a second metal promoter.

Materials:

-

Catalyst carrier (e.g., silica spheres)

-

Palladium salt (e.g., palladium(II) acetate)

-

Promoter metal salt (e.g., bismuth(III) acetate)

-

Alkali metal acetate (e.g., potassium acetate)

-

Solvent (e.g., glacial acetic acid)

-

Reducing agent (e.g., hydrogen gas)

Procedure:

-

Dissolution of Precursors: Dissolve the palladium salt and the promoter metal salt in a suitable solvent, such as glacial acetic acid.

-

Impregnation: Impregnate the catalyst carrier with the prepared metal salt solution. The volume of the solution should be sufficient to fill the pores of the support. This can be achieved by slowly adding the solution to the tumbling or rotating carrier beads.

-

Drying: Dry the impregnated carrier to remove the solvent. This is typically done in an oven at a controlled temperature (e.g., 120 °C) overnight.

-

Reduction: Treat the dried, metal-impregnated carrier with a reducing agent to convert the metal salts to their metallic form. This is often carried out in a stream of hydrogen gas at an elevated temperature.

-

Addition of Alkali Metal Acetate: Impregnate the reduced catalyst with an aqueous solution of the alkali metal acetate (e.g., potassium acetate).

-

Final Drying: Dry the catalyst again under controlled conditions to remove the water.

Gas-Phase Synthesis in a Fixed-Bed Reactor

Apparatus:

-

Fixed-bed reactor (e.g., a stainless steel tube)

-

Furnace with temperature controller

-

Mass flow controllers for propene, oxygen, and any inert gas

-

Pump for delivering acetic acid

-

Vaporizer to convert liquid acetic acid to a gaseous stream

-

Condenser to cool the reactor effluent

-

Gas-liquid separator

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Loading: Pack a known amount of the prepared catalyst into the fixed-bed reactor. The catalyst bed is typically supported by inert materials like quartz wool at both ends.

-

System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove any air.

-

Heating: Heat the reactor to the desired reaction temperature (e.g., 150 °C) under a flow of inert gas.

-

Introduction of Reactants:

-

Introduce the gaseous reactants (propene and oxygen) into the system at the desired flow rates using mass flow controllers.

-

Pump the liquid acetic acid into a vaporizer to generate a gaseous stream, which is then mixed with the other reactant gases before entering the reactor.

-

-

Reaction: Maintain the reaction at the set temperature and pressure (e.g., 6 bar).

-

Product Collection and Analysis:

-

Cool the reactor effluent in a condenser to liquefy the products and unreacted acetic acid.

-

Separate the liquid and gaseous components in a gas-liquid separator.

-

Analyze the composition of both the liquid and gas streams using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., FID and TCD) to determine the concentrations of this compound, unreacted reactants, and byproducts.

-

-

Calculation of Performance Metrics: From the analytical data, calculate the propene conversion, this compound selectivity, and space-time yield.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the gas-phase synthesis of this compound.

Catalytic Cycle

Caption: Simplified catalytic cycle for this compound synthesis.

Conclusion

The palladium-catalyzed synthesis of this compound from propene and acetic acid is a well-established and efficient industrial process. The performance of this reaction is highly dependent on the formulation of the catalyst, including the choice of promoters and support, as well as the optimization of reaction conditions such as temperature, pressure, and reactant feed ratios. This guide has provided a detailed overview of the key technical aspects of this synthesis, including actionable experimental protocols and a summary of relevant quantitative data. Further research and development in catalyst design and process optimization will continue to enhance the efficiency and sustainability of this compound production.

References

A Technical Guide to the Physical Properties of Allyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of allyl acetate (B1210297) (prop-2-enyl acetate), a key industrial intermediate. The information is presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and standard experimental methodologies are detailed.

Core Physical and Chemical Properties

Allyl acetate is a colorless liquid with a characteristic fruity odor.[1] It serves as a vital precursor in the synthesis of allyl alcohol and other specialty chemicals.[2] A comprehensive summary of its key physical properties is provided below.

Table of Physical Properties

| Property | Value | Units | Conditions |

| Molecular Formula | C₅H₈O₂ | - | - |

| Molecular Weight | 100.12 | g/mol | - |

| Density | 0.928 | g/cm³ | at 25 °C |

| Boiling Point | 103-104 | °C | at 760 mmHg |

| Melting Point | -96 | °C | - |

| Refractive Index | 1.404 | - | at 20 °C |

| Water Solubility | 28 | g/L | at 20 °C |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and acetone | - | - |

| Vapor Pressure | 27.2 | mmHg | at 20 °C |

| Flash Point | 6 - 15 | °C | Closed Cup |

| Autoignition Temperature | 374 | °C | - |

Experimental Protocols

The determination of the physical properties of chemical compounds like this compound relies on standardized and reproducible experimental protocols. The following sections detail the general methodologies for measuring the key properties listed above.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point determination is a suitable and accurate method.[1][3]

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block or Thiele tube with heating oil[3]

-

Calibrated thermometer or temperature probe

-

Magnetic stirrer and stir bar (for heating block method)

-

Pasteur pipette

Procedure:

-

Approximately 0.5 mL of the this compound sample is placed into the test tube along with a small magnetic stir bar.[3]

-

The test tube is securely clamped within the heating block, which is situated on a hot plate stirrer.

-

The thermometer is positioned so that its bulb is approximately 1 cm above the surface of the liquid.[3]

-

The stirrer is activated to ensure gentle and uniform heating. The heat is then applied.

-

The sample is observed until it begins to boil and a ring of condensing vapor (refluxing) becomes visible on the inner wall of the test tube.

-

The thermometer bulb must be level with this condensation ring for an accurate measurement.[3]

-

The temperature at which the reading on the thermometer stabilizes during gentle reflux is recorded as the boiling point.[1]

-

Heating is discontinued (B1498344) promptly after the measurement to prevent the sample from boiling dry.

Determination of Density (Digital Density Meter Method)

Density is the mass of a substance per unit volume. Modern digital density meters, operating on the oscillating U-tube principle, provide highly accurate and rapid measurements. This method is consistent with standards such as ASTM D4052.[4]

Apparatus:

-

Digital Density Meter with a thermostatically controlled cell

-

Syringe or automated sampler for sample injection

-

Cleaning and drying agents (e.g., deionized water, ethanol, acetone)

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired measurement temperature (e.g., 25 °C).

-

The measuring cell (the U-tube) is thoroughly cleaned with appropriate solvents and dried completely.

-

The this compound sample is drawn into a syringe, ensuring it is free of air bubbles.

-

The sample is carefully injected into the measuring cell until it is completely filled. Automated samplers can also be used for this purpose.[4]

-

The instrument allows the sample to reach thermal equilibrium within the cell.

-

The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

-

The density value is calculated by the instrument's software based on the calibration data and displayed, typically in g/cm³ or kg/m ³.[4]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for substance identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.[5]

Apparatus:

-

Abbe refractometer with a monochromatic light source (typically a sodium lamp, 589 nm)

-

Constant temperature water bath to circulate water through the refractometer prisms

-

Dropper or pipette

-

Cleaning solvents (e.g., ethanol, acetone) and soft tissue

Procedure:

-

The refractometer is turned on, and the temperature is set and allowed to stabilize (e.g., 20 °C) by the circulating water bath.

-

The surfaces of the illuminating and refracting prisms are cleaned with a suitable solvent and wiped dry with a soft tissue.[5]

-

A few drops of the this compound sample are placed on the surface of the lower prism using a dropper.[5]

-

The prism box is closed and locked to ensure the liquid spreads evenly, forming a thin film between the two prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields appears sharp and is centered on the crosshairs.[5]

-

The refractive index value is read directly from the instrument's scale or digital display.

-

After the measurement, the prisms are cleaned thoroughly.

Determination of Water Solubility (Flask Method)

Water solubility is the concentration of a substance in a saturated aqueous solution at a given temperature. For substances with solubility greater than 10⁻² g/L, the flask method described in OECD Guideline 105 is appropriate.[6][7]

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature shaker or magnetic stirrer in a thermostatted water bath

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography, HPLC)

-

Calibrated balance

Procedure:

-

A preliminary test is conducted to determine the approximate solubility and the time required to reach equilibrium.[7]

-

An excess amount of this compound is added to a flask containing a known volume of deionized water.

-

The flask is sealed and placed in a constant temperature water bath (e.g., 20 ± 0.5 °C) and agitated vigorously for at least 24 hours to ensure equilibrium is reached.[6]

-

After agitation, the mixture is allowed to stand at the same temperature to let the phases separate.

-

The aqueous phase is carefully separated from the excess undissolved this compound by centrifugation or filtration to remove any suspended micro-droplets.

-

The concentration of this compound in the clear aqueous solution is determined using a suitable and validated analytical method, such as Gas Chromatography (GC).

-

The process is repeated to ensure the results are reproducible.

Industrial Production and Purification Workflow

This compound is produced industrially via the gas-phase acetoxylation of propene. The process involves reacting propene, acetic acid, and oxygen over a palladium-based catalyst.[2][8] The resulting crude product stream then undergoes a multi-step purification process to isolate high-purity this compound.[9][10]

Caption: Industrial workflow for the synthesis and purification of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. laboratuar.com [laboratuar.com]

- 8. US8802889B2 - Process for production of this compound - Google Patents [patents.google.com]

- 9. US8309758B2 - this compound purification - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide on the Boiling Point of Allyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of allyl acetate (B1210297), including its physicochemical properties, experimental determination protocols, and factors influencing this critical parameter.

Physicochemical Properties of Allyl Acetate

This compound (IUPAC name: prop-2-enyl acetate) is a colorless liquid with a characteristic fruity odor.[1] It is an organic compound classified as an ester, formed from the reaction of allyl alcohol and acetic acid.[1] Understanding its physical properties is crucial for its application in chemical synthesis and as a flavoring agent. A summary of its key quantitative data is presented in Table 1.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Units | Reference(s) |

| Boiling Point | 103-104 | °C (at 760 mmHg) | [2][3] |

| 103.5 | °C | [4][5][6] | |

| Melting Point | -96 | °C | [4] |

| 6 | °C | [2][3][5] | |

| Molar Mass | 100.117 | g·mol⁻¹ | [7] |

| Density | 0.928 | g/mL (at 25 °C) | [3] |

| 0.9275 | g/cm³ (at 20 °C) | [4][5] | |

| Vapor Pressure | 27.2 | mmHg (at 20 °C) | [2] |

| 27.2 | hPa (at 20 °C) | [3][5] | |

| Flash Point | 44 | °F (Closed Cup) | [2][3] |

| 6.7 | °C | [5] | |

| Refractive Index | 1.404 | (at 20 °C, n20/D) | [3] |

| Water Solubility | 28 | g/L | [8] |

| Insoluble | [4][6] | ||

| Vapor Density | 3.45 | (Air = 1) | [4][5][8] |

Factors Influencing the Boiling Point

The boiling point of any substance is primarily determined by the strength of its intermolecular forces.[9] For this compound, the key factors include:

-

Intermolecular Forces: As an ester, this compound exhibits dipole-dipole interactions and van der Waals dispersion forces. The absence of a hydroxyl (-OH) group means it cannot form strong hydrogen bonds, resulting in a relatively moderate boiling point compared to alcohols of similar molecular weight.[9]

-

Molecular Weight: Boiling points generally increase with increasing molecular weight due to stronger van der Waals forces.[9]

-

Purity: The presence of impurities can either elevate or depress the boiling point. For instance, water as an impurity in acetates has been shown to affect boiling point measurements.[10] Therefore, highly purified samples are necessary for accurate determination.

-

Atmospheric Pressure: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A decrease in atmospheric pressure will lower the boiling point, and an increase will raise it.

Experimental Protocol for Boiling Point Determination

The following is a detailed methodology for the precise determination of the boiling point of this compound, adapted from standard ebulliometric methods.[10]

Objective: To accurately measure the normal boiling point of a purified sample of this compound.

Apparatus:

-

Ebulliometer (e.g., Swietoslawski ebulliometer)

-

Calibrated thermometer (resolution of 0.01 °C) or a platinum resistance thermometer

-

Heating mantle or oil bath

-

Barometer

-

Distillation apparatus for sample purification

Procedure:

-

Sample Purification:

-

The this compound sample should be purified by fractional distillation to remove any impurities.

-

Collect the middle fraction that distills at a constant temperature. The purity can be assessed by monitoring the temperature difference (Δt) between the boiling liquid and the condensing vapor; a smaller Δt indicates higher purity.[10]

-

-

Ebulliometer Setup:

-

Clean and dry the ebulliometer thoroughly.

-

Introduce the purified this compound into the ebulliometer.

-

Place the calibrated thermometer in the designated well, ensuring it is properly immersed in the condensing vapor, not the boiling liquid.

-

-

Measurement:

-

Gently heat the ebulliometer using the heating mantle.

-

Allow the liquid to come to a steady boil, where the temperature reading on the thermometer stabilizes.

-

Record the stable boiling temperature (t').

-

Simultaneously, record the atmospheric pressure (P) using the barometer.

-

-

Correction for Pressure:

-

The normal boiling point is the boiling point at standard pressure (760 mmHg). If the measurement is not performed at this pressure, a correction is necessary.

-

The Clausius-Clapeyron equation or a known dt/dp value (the change in boiling point with pressure) for similar esters can be used for this correction.

-

-

Correction for Impurities (if necessary):

-

If the sample's purity is , the effect of impurities like water can be quantified.

-

This can be done by intentionally adding a small, known amount of the suspected impurity (e.g., a saturated solution of water in this compound) and measuring the change in the boiling point. This allows for an experimental determination of the boiling point correction for that impurity.[10]

-

Visualization of Experimental Workflow

The logical flow for the experimental determination of the boiling point of this compound is illustrated in the diagram below.

Caption: Workflow for the experimental determination of the normal boiling point.

References

- 1. CAS 591-87-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 591-87-7 [thegoodscentscompany.com]

- 3. This compound CAS#: 591-87-7 [m.chemicalbook.com]

- 4. This compound | C5H8O2 | CID 11584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound [chemister.ru]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

Allyl Acetate in Aqueous Systems: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of allyl acetate (B1210297) in water, a critical parameter for applications in chemical synthesis, formulation development, and environmental fate assessment. This document outlines quantitative solubility data, detailed experimental methodologies for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of allyl acetate in water is consistently reported as limited. The following table summarizes the available quantitative data from various sources. It is important to note that minor discrepancies in reported values can be attributed to differences in experimental conditions such as temperature and analytical methodology.

| Solubility Value | Unit | Comments | Source |

| 17.4 | g/L | - | [1] |

| 28 | g/L | Equivalent to 2.8 x 10⁴ mg/L | [2][3] |

| "Slightly soluble" | - | Qualitative description | [4][5] |

| "Insoluble" | - | Qualitative description, likely indicating low solubility | [2][4][6] |

Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a substance in a solvent.[1][2] The following protocol is a generalized procedure suitable for determining the solubility of this compound in water.

2.1. Principle

A surplus of this compound is agitated in water for an extended period to ensure that equilibrium is reached, creating a saturated solution. The undissolved portion is then separated, and the concentration of this compound in the clear aqueous phase is quantified using a suitable analytical technique.

2.2. Materials and Equipment

-

This compound: High purity grade (>99%)

-

Water: High-purity water (e.g., Milli-Q or equivalent)

-

Glass Vessels with Stoppers: Erlenmeyer flasks or centrifuge tubes

-

Constant Temperature Shaker Bath or Orbital Shaker

-

Centrifuge

-

Analytical Balance

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV Detector (HPLC-UV)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

2.3. Procedure

-

Preparation of the Test System:

-

Add an excess amount of this compound to a glass vessel containing a known volume of high-purity water. The excess is crucial to ensure that a saturated solution is formed.

-

Seal the vessels to prevent the loss of the volatile this compound.

-

-

Equilibration:

-

Place the vessels in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a prolonged period (e.g., 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[2] Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated aqueous phase using a syringe.

-

Filter the collected aliquot through a syringe filter to remove any remaining micro-droplets of undissolved this compound.

-

Dilute the filtered sample with a known volume of a suitable solvent if necessary to bring the concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Analyze the prepared sample using a calibrated GC-FID or HPLC-UV system.

-

Prepare a series of calibration standards of this compound in the appropriate solvent.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the experimental sample by comparing its analytical response to the calibration curve.

-

2.4. Data Analysis and Reporting

-

Calculate the solubility as the average concentration from at least three replicate experiments.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the aqueous solubility of this compound.

References

- 1. enamine.net [enamine.net]

- 2. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 6. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]

Hazard Identification and Classification

An In-Depth Technical Guide to the Safety of Allyl Acetate (B1210297)

Allyl acetate is an organic compound utilized as a precursor in chemical synthesis and in the formulation of certain fragrances.[1] Its high flammability and toxicity necessitate a thorough understanding of its safety profile for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the hazards, handling procedures, and emergency responses associated with this compound, based on available Safety Data Sheet (SDS) information.

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is a highly flammable liquid and vapor that is toxic if swallowed, harmful in contact with skin, and potentially fatal if inhaled.[2] It also causes serious eye and skin irritation.[2][3]

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for safe handling and storage. It is a colorless liquid with an acrid odor.[4][5] Its low flash point and wide explosion limits indicate a significant fire hazard.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | [4][6] |

| Molecular Weight | 100.12 g/mol | [3][5] |

| Appearance | Clear, colorless liquid | [4][5] |

| Odor | Acrid | [4][5] |

| Boiling Point | 103-104 °C at 760 mmHg | [4][7] |

| Melting/Freezing Point | -96 °C | [4][5] |

| Flash Point | 6 °C (42.8 °F) | [4][6] |

| Density | 0.9277 g/mL at 20 °C | [4][5] |

| Vapor Pressure | 31.4 - 35.2 mmHg at 25 °C | [4][6] |

| Vapor Density | 3.45 - 3.5 (Air = 1) | [4][5] |

| Solubility in Water | 17.4 g/L at 25 °C (Slightly soluble) | [4] |

| Autoignition Temp. | 374 °C (705.2 °F) | [4] |

| Explosion Limits | LEL: 2.1%, UEL: 13% | [4] |

Toxicological Data

This compound is toxic through multiple routes of exposure. Acute exposure can cause severe irritation and burns.[4][8]

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 130 mg/kg | [3][4][7][9][10] |

| LD50 | Mouse | Oral | 170 mg/kg | [4][7][11] |

| LC50 | Rat | Inhalation | 1000 ppm / 1 hour | [3][4][9] |

| LD50 | Rabbit | Dermal | 1021 mg/kg | [4] |

| Draize Test | Rabbit | Eye | 100 mg (Moderate irritation) | [4] |

| Draize Test | Rabbit | Skin | 500 mg / 24H (Mild irritation) | [4] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological data listed above typically follow standardized guidelines from organizations like the OECD or EPA. While the source SDS documents do not provide these specific protocols, this section outlines the standard procedures for emergency response and spill containment as described in safety literature.

Methodology Overview: Toxicological Testing

-

LD50 (Median Lethal Dose) Test: This is a standardized acute toxicity test to determine the dose of a substance that is expected to cause death in 50% of a tested animal population. For oral LD50, the substance is administered via gavage.

-

LC50 (Median Lethal Concentration) Test: This test determines the concentration of a substance in the air that is lethal to 50% of the test animal population during a specific exposure duration (e.g., 1 or 4 hours).

-

Draize Test: This method assesses the irritation or corrosion potential of a substance when applied to the skin or eyes of an animal, typically a rabbit. The level of irritation, such as redness, swelling, and corneal opacity, is scored over a period of time.

Protocol: First-Aid Measures

Immediate and appropriate first aid is crucial following exposure. The general procedure is to remove the individual from the source of exposure and seek immediate medical attention.[2][4]

Protocol: Spill and Leak Containment

Handling spills of this compound requires caution due to its flammability and toxicity. The primary goals are to control the spill, prevent exposure, and eliminate ignition sources.[4][8]

Handling, Storage, and Personal Protection

Safe handling and storage are paramount to preventing exposure and accidents.

Handling

-

Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][12]

-

Use non-sparking tools and explosion-proof equipment.[2][4][8]

-

Ground and bond containers during transfer to prevent static discharge.[3][4][8]

-

Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[12][4]

Storage

-

Store in a cool, well-ventilated, and flammables-rated area.[3][8]

-

Store away from heat, sparks, open flames, and other ignition sources.[2][8]

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[3][8]

Personal Protective Equipment (PPE)

A hierarchy of controls should be implemented, with PPE as the final line of defense. Engineering controls like fume hoods are the preferred method for reducing exposure.[8]

References

- 1. Page loading... [guidechem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. gelest.com [gelest.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound | C5H8O2 | CID 11584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:591-87-7 | Chemsrc [chemsrc.com]

- 7. This compound [chemister.ru]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

An In-Depth Technical Guide to the Hydrolysis of Allyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of allyl acetate (B1210297), a critical reaction for the production of allyl alcohol, an important industrial intermediate. This document details the reaction mechanisms, experimental protocols, quantitative data, and analytical methods relevant to this process.

Introduction

The hydrolysis of allyl acetate is a chemical reaction in which this compound reacts with water to produce allyl alcohol and acetic acid.[1] This reaction is of significant industrial importance as it offers a chlorine-free route to allyl alcohol, a versatile precursor for the synthesis of specialty polymers, drying oils, and synthetic glycerol.[1] The overall balanced chemical equation for the hydrolysis of this compound is:

CH₂=CHCH₂OCOCH₃ + H₂O ⇌ CH₂=CHCH₂OH + CH₃COOH

The reaction is reversible, and to drive the equilibrium towards the formation of allyl alcohol, an excess of water is typically used.[2] The hydrolysis can be catalyzed by either acids or bases.

Reaction Mechanisms

The hydrolysis of this compound can proceed through different mechanisms depending on the catalytic conditions (acidic or basic).

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound follows a multi-step mechanism. The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

The detailed steps are as follows:

-

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the this compound by a hydronium ion (H₃O⁺).

-

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of allyl alcohol: The tetrahedral intermediate collapses, leading to the departure of the leaving group, allyl alcohol.

-

Deprotonation: A water molecule removes a proton from the protonated carboxylic acid, regenerating the acid catalyst and forming acetic acid.

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound is an irreversible process known as saponification. The hydroxide ion acts as a strong nucleophile.

The mechanism involves the following steps:

-

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate.

-

Elimination of the alkoxide: The tetrahedral intermediate collapses, and the allyloxide ion (CH₂=CHCH₂O⁻) is eliminated as the leaving group.

-

Proton transfer: The allyloxide ion is a strong base and deprotonates the newly formed acetic acid, yielding allyl alcohol and the acetate anion. This acid-base reaction drives the equilibrium to completion.

Caption: Base-catalyzed hydrolysis of this compound.

Quantitative Data

The hydrolysis of this compound is influenced by several factors including temperature, catalyst type, and reactant concentrations. The following tables summarize key quantitative data from various studies.

| Catalyst | Temperature (°C) | Pressure (atm) | This compound Conversion (%) | Allyl Alcohol Selectivity (%) | Reference |

| Ion Exchange Resin (Diaion SK104H) | 80 | 0.5 MPaG | 98 | 98 | US20060084829A1 |

| Acid Cation Exchanger (Sulfonated Polystyrene) | 100 | Not Specified | Not Specified | Overall Yield 90% | [3] |

| Acid Cation Exchanger | 105 | 2 | Equilibrium Mixture Formed | Not Specified | [2] |

| No Catalyst (Thermal Hydrolysis) | ~230 | 3 MPa | Not Specified | Not Specified | [3] |

| Parameter | Value | Conditions | Reference |

| Water to this compound Molar Ratio | Excess water shifts equilibrium | General Principle | [2] |

| Water Concentration in Raw Materials | 1.0 to 60% by mass (preferred 5-40%) | For sufficient conversion | [4] |

Experimental Protocols

This section provides a general experimental protocol for the acid-catalyzed hydrolysis of this compound in a laboratory setting using a solid acid catalyst.

Materials and Equipment

-

This compound (≥99%)

-

Deionized water

-

Acidic ion-exchange resin (e.g., Amberlyst-15 or Dowex 50WX8)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature controller

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

-

Standard laboratory glassware

Experimental Procedure

-

Catalyst Preparation: If necessary, wash the ion-exchange resin with deionized water and dry it in an oven at a specified temperature before use.

-

Reaction Setup: To a round-bottom flask, add this compound, deionized water (in a desired molar excess), and the acidic ion-exchange resin (typically 5-10 wt% of the total reactants).

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with constant stirring. Allow the reaction to proceed for a set period, taking aliquots at regular intervals for analysis.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst from the liquid mixture by filtration.

-

Analysis: Analyze the composition of the liquid product mixture using GC-MS to determine the conversion of this compound and the selectivity to allyl alcohol.

Caption: Experimental workflow for this compound hydrolysis.

Analytical Methods for Reaction Monitoring

Accurate monitoring of the hydrolysis of this compound is crucial for process optimization and kinetic studies. Several analytical techniques can be employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture. It allows for the separation and identification of this compound, allyl alcohol, acetic acid, and any potential byproducts. By using an internal standard, the concentration of each component can be determined, enabling the calculation of conversion and selectivity.[4]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy can be used to monitor the progress of the reaction by observing changes in the characteristic vibrational frequencies of the functional groups involved. The disappearance of the ester carbonyl (C=O) peak of this compound (around 1740 cm⁻¹) and the appearance of the O-H stretching band of allyl alcohol (around 3300 cm⁻¹) and the carboxylic acid O-H band of acetic acid can be tracked over time.[3][5]

Conclusion

The hydrolysis of this compound is a well-established and industrially relevant reaction. Understanding the underlying mechanisms, having access to reliable quantitative data, and employing robust experimental and analytical protocols are essential for the efficient and controlled production of allyl alcohol. This guide provides a foundational understanding for researchers and professionals working in the fields of chemical synthesis and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US20060084829A1 - Production process of allyl alcohol, and allyl alcohol obtained by the production processes - Google Patents [patents.google.com]

- 3. Efficient and accurate determination of the degree of substitution of cellulose acetate using ATR-FTIR spectroscopy and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8802889B2 - Process for production of this compound - Google Patents [patents.google.com]

- 5. Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy [mdpi.com]

Synonyms for allyl acetate

An In-depth Technical Guide to Allyl Acetate (B1210297) and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of allyl acetate, a versatile organic compound with significant applications in industrial and research settings. The document details its various synonyms, chemical and physical properties, and key experimental protocols for its synthesis and reactions.

This compound is known by a variety of names in scientific literature and commercial contexts. A thorough understanding of these synonyms is crucial for effective literature searches and chemical sourcing.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Reference |

| Preferred IUPAC Name | prop-2-enyl acetate | [1][2] |

| Other Names | 2-Propenyl acetate, this compound | [1] |

| 3-Acetoxypropene | [2] | |

| Acetic acid, 2-propenyl ester | [2] | |

| 3-Acetoxy-1-propene | [2] | |

| Acetic acid, allyl ester | [2] | |

| 2-Propenyl ethanoate | [2] | |

| prop-2-en-1-yl acetate | [2] | |

| CAS Number | 591-87-7 | [1] |

| PubChem CID | 11584 | [1][2] |

| EC Number | 209-734-8 | [1] |

| UN Number | 2333 | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental setups.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molar Mass | 100.12 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.928 g/cm³ | [1] |

| Boiling Point | 103 °C (217 °F; 376 K) | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Autoignition Temperature | 374 °C (705 °F; 647 K) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are intended for a laboratory setting and should be performed with appropriate safety precautions.

Laboratory Synthesis of this compound

This compound can be synthesized in the laboratory via the esterification of allyl alcohol with acetyl chloride.[3]

Reaction: CH₂=CHCH₂OH + CH₃COCl → CH₂=CHCH₂OCOCH₃ + HCl

Materials:

-

Allyl alcohol (propenol)

-

Acetyl chloride

-

Methylene (B1212753) chloride

Procedure:

-

To a 1000 ml reaction flask, add 400 g of methylene chloride, 58.0 g (1.0 mol) of allyl alcohol, and 82.5 g (1.05 mol) of acetyl chloride.[3]

-

Cool the mixture to -5 °C.[3]

-

Slowly add 106.0 g of triethylamine to the cooled mixture.[3]

-

Allow the reaction to warm to 20 °C and stir for 4 hours.[3]

-

After the reaction is complete, filter the mixture and wash the filtrate with 50 g of methylene chloride.[3]

-

Combine the filtrates and recover the methylene chloride by atmospheric distillation.[3]

-

Distill the residue under reduced pressure (65-72 °C / 15 mm Hg) to obtain this compound as a colorless transparent liquid. The expected yield is approximately 98.1%.[3]

Industrial Production of this compound

Industrially, this compound is produced through the gas-phase reaction of propene with acetic acid and oxygen, using a palladium catalyst.[1]

Reaction: C₃H₆ + CH₃COOH + ½ O₂ → CH₂=CHCH₂OCOCH₃ + H₂O[1]

Catalyst: Palladium supported on a carrier such as SiO₂ or a mixture of SiO₂ and Al₂O₃, often with promoters like KOAc.[4]

Reaction Conditions:

-

Temperature: 100 to 300 °C (preferably 120 to 250 °C).[5][6]

-

Pressure: 0.0 to 3.0 MPaG (preferably 0.1 to 1.5 MPaG).[5][7]

-

Feed Molar Ratio (Acetic acid:Oxygen:Propylene): Approximately 1.0:1.2:5.0.[4]

-

Gas Hourly Space Velocity (GHSV): Around 2000 h⁻¹.[4]

Hydrolysis of this compound to Allyl Alcohol

This compound can be hydrolyzed to produce allyl alcohol, a valuable industrial intermediate.[1]

Reaction: CH₂=CHCH₂OCOCH₃ + H₂O → CH₂=CHCH₂OH + CH₃COOH[1]

Procedure:

-

The hydrolysis can be carried out by heating this compound with water.

-

In the Bayer process, this reaction is conducted catalytically over an acid cation exchanger (like sulfonated polystyrene) at 100 °C.[8]

-

An alternative method involves using a mineral acid, such as sulfuric acid, as a catalyst. The reaction is typically run at a temperature of 105 °C and a pressure of 2 atm.[9]

-

Following the reaction, the allyl alcohol is separated from the resulting mixture by distillation.[9]

Key Reactions and Mechanistic Pathways

This compound is a key substrate in several important organic transformations, most notably in palladium-catalyzed reactions.

Tsuji-Trost Reaction (Palladium-Catalyzed Allylic Alkylation)

The Tsuji-Trost reaction is a powerful C-C bond-forming reaction where a nucleophile is alkylated with an allyl-containing compound, such as this compound, in the presence of a palladium catalyst.[10]

Mechanism Overview:

-

Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the this compound, followed by oxidative addition to form a π-allyl palladium(II) complex, with the acetate group as the leaving group.[10]

-

Nucleophilic Attack: A nucleophile then attacks the π-allyl complex. The mode of attack depends on the nature of the nucleophile. "Soft" nucleophiles attack the allyl group directly, while "hard" nucleophiles first coordinate to the palladium center, followed by reductive elimination.[10]

Visualizations

The following diagrams illustrate the key chemical transformations involving this compound.

Caption: Laboratory Synthesis of this compound.

Caption: Industrial Production of this compound.

Caption: Mechanism of the Tsuji-Trost Reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H8O2 | CID 11584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN103058863B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. US8802889B2 - Process for production of this compound - Google Patents [patents.google.com]

- 6. CN103119007B - The preparation method of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemcess.com [chemcess.com]

- 9. US3970713A - Process for the production of allyl alcohol - Google Patents [patents.google.com]

- 10. Tsuji-Trost Reaction [organic-chemistry.org]

A Technical Guide to the Historical Synthesis of Allyl Acetate

For Researchers, Scientists, and Drug Development Professionals